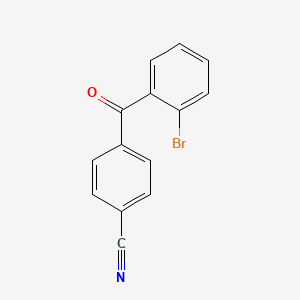

2-Bromo-4'-cyanobenzophenone

Descripción

2-Bromo-4'-cyanobenzophenone is a benzophenone derivative featuring a bromine atom at the ortho position of one aromatic ring and a cyano group at the para position of the adjacent ring. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or materials science applications .

Propiedades

IUPAC Name |

4-(2-bromobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO/c15-13-4-2-1-3-12(13)14(17)11-7-5-10(9-16)6-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUFXCOYFONVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641431 | |

| Record name | 4-(2-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-77-4 | |

| Record name | 4-(2-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-4’-cyanobenzophenone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . In this case, 1-bromo-2-iodobenzene and 4-cyanophenylboronic acid are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Bromo-4’-cyanobenzophenone may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4’-cyanobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzophenone moiety, to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethyl sulfoxide).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Formation of substituted benzophenone derivatives.

Reduction: Formation of 2-amino-4’-cyanobenzophenone.

Oxidation: Formation of benzophenone carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

2-Bromo-4’-cyanobenzophenone has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of advanced materials, such as polymers and liquid crystals.

Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug discovery.

Chemical Biology: Utilized in studies involving protein-ligand interactions and enzyme inhibition.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4’-cyanobenzophenone depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The exact pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key differences between 2-Bromo-4'-cyanobenzophenone and analogous compounds, focusing on substituent effects, synthesis, and applications:

Actividad Biológica

2-Bromo-4'-cyanobenzophenone is a compound that has garnered attention in scientific research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

2-Bromo-4'-cyanobenzophenone is characterized by its unique chemical structure, which includes a bromine atom and a cyano group attached to a benzophenone backbone. Its molecular formula is with a molecular weight of approximately 276.14 g/mol. The presence of the bromine and cyano groups contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2-Bromo-4'-cyanobenzophenone can be attributed to several mechanisms:

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.

- Interaction with Biomolecules : The bromine atom can participate in halogen bonding, enhancing the compound's affinity for certain biological targets.

Anticancer Activity

A study evaluated the cytotoxic effects of 2-Bromo-4'-cyanobenzophenone on several cancer cell lines, including HeLa and MCF-7 cells. The results indicated significant cytotoxicity with an IC50 value of approximately 7.5 µM for HeLa cells after 48 hours of exposure. This suggests that the compound may serve as a lead for developing new anticancer agents.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 7.5 | 48 |

| MCF-7 | 10.2 | 48 |

Antimicrobial Activity

In another study, the antimicrobial properties of 2-Bromo-4'-cyanobenzophenone were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 12.5 µg/mL for S. aureus, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzophenone derivatives suggests that modifications to the benzophenone scaffold can enhance biological activity. For instance, the introduction of halogen atoms or cyano groups has been correlated with increased potency against cancer cells and bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.